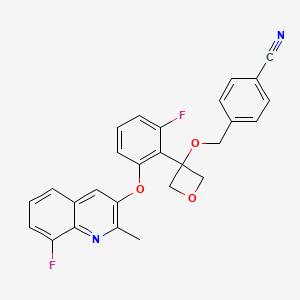

Antituberculosis agent-6

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H20F2N2O3 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-[[3-[2-fluoro-6-(8-fluoro-2-methylquinolin-3-yl)oxyphenyl]oxetan-3-yl]oxymethyl]benzonitrile |

InChI |

InChI=1S/C27H20F2N2O3/c1-17-24(12-20-4-2-6-22(29)26(20)31-17)34-23-7-3-5-21(28)25(23)27(15-32-16-27)33-14-19-10-8-18(13-30)9-11-19/h2-12H,14-16H2,1H3 |

InChI Key |

AZZFDJSZPIGQKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=C(C=C5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of Imidazo[1,2-a]pyridine-3-carboxamides: A New Frontier in Antituberculosis Drug Discovery

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent discovery of novel therapeutic agents with new mechanisms of action. This technical guide delves into the discovery, synthesis, and biological evaluation of a promising class of antituberculosis agents: the imidazo[1,2-a]pyridine-3-carboxamides (IPAs). These compounds have demonstrated remarkable potency against both drug-susceptible and drug-resistant Mtb strains, operating through the inhibition of the QcrB subunit of the cytochrome bc1 complex, a critical component of the mycobacterial electron transport chain. This document provides a comprehensive overview of the synthetic methodologies, quantitative structure-activity relationship data, and the molecular mechanism of action for this exciting new class of antitubercular agents.

Introduction: The Imperative for Novel Antituberculosis Agents

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy and complex treatment regimens for drug-susceptible TB, coupled with the increasing prevalence of MDR and XDR-TB, highlight the dire need for new drugs that can shorten treatment duration, improve efficacy against resistant strains, and offer better safety profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" scaffold due to its wide range of biological activities.[1] High-throughput screening efforts have identified IPAs as potent inhibitors of Mtb growth, leading to extensive research into their development as clinical candidates.[2]

Discovery and Mechanism of Action

The antitubercular activity of the imidazo[1,2-a]pyridine class was initially identified through high-throughput screening campaigns against M. tuberculosis H37Rv and M. bovis BCG.[2][3] Subsequent studies focused on optimizing the initial hits to improve potency and pharmacokinetic properties.

Targeting the Electron Transport Chain: Inhibition of QcrB

A pivotal breakthrough in understanding the mechanism of action of IPAs was the identification of their molecular target. Spontaneous resistant mutants of M. bovis BCG generated against early IPA leads showed a single nucleotide polymorphism in the qcrB gene.[2][3] This gene encodes the b subunit of the ubiquinol cytochrome C reductase, a key component of the cytochrome bc1 complex in the electron transport chain.[2][3] This discovery confirmed that IPAs act by disrupting the bacterium's energy metabolism, a novel mechanism of action for antitubercular agents.[1]

The following diagram illustrates the proposed mechanism of action:

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of IPAs is generally achieved through a straightforward and efficient multi-step process. A general synthetic scheme is outlined below, followed by a more detailed experimental protocol for a representative compound.

General Synthetic Workflow

The synthesis typically begins with the condensation of a substituted 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core. This is followed by functionalization at the 3-position, often through Vilsmeier-Haack or Friedel-Crafts type reactions, to introduce a carboxylic acid or related functional group. Finally, amide coupling with a variety of amines is performed to generate the desired carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

The following protocol is a representative example for the synthesis of a potent IPA derivative, adapted from published procedures.[4][5]

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine To a solution of 4-methylpyridin-2-amine (1.0 eq) in ethanol, 1-chloropropan-2-one (1.1 eq) is added. The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate To a solution of 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane, ethyl oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid The ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.

Step 4: Amide coupling to form the final 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide, HATU (1.2 eq) and DIPEA (2.0 eq) are added, and the mixture is stirred for 15 minutes. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final carboxamide.

Quantitative Biological Data

The imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional potency against various strains of M. tuberculosis. The following tables summarize the in vitro activity of selected lead compounds from this class.

Table 1: In Vitro Antitubercular Activity of Representative Imidazo[1,2-a]pyridine-3-carboxamides

| Compound ID | R-group on Carboxamide | MIC against Mtb H37Rv (μM) | MIC against MDR-TB strains (μM) | MIC against XDR-TB strains (μM) | Reference |

| IPA-1 | 4-(trifluoromethoxy)benzyl | ≤ 1 | ≤ 1 | ≤ 1 | [4][5] |

| IPA-2 | 4-chlorobenzyl | ≤ 1 | ≤ 1 | ≤ 1 | [4][5] |

| IPA-3 | 4-fluorobenzyl | ≤ 1 | ≤ 1 | ≤ 1 | [4][5] |

| Compound 18 | 4'-fluoro-[1,1'-biphenyl]-4-yl | 0.004 | Surpasses PA-824 | Not specified | [6] |

| Compound 9 | Not specified | ≤ 0.006 | Not specified | Not specified | [6] |

| Compound 16 | 4'-chloro-[1,1'-biphenyl]-4-yl | 0.006 | Not specified | Not specified | [6] |

| Compound 15 | Not specified | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | [7] |

| Compound 16 | Not specified | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | [7] |

Table 2: Cytotoxicity and Pharmacokinetic Parameters of Selected IPAs

| Compound ID | Cytotoxicity (IC50 against VERO cells, μM) | In Vivo Half-life (t1/2) | Oral Bioavailability (%) | Reference |

| IPA-1 | > 128 | Not specified | Not specified | [1] |

| Compound 10j | Acceptable safety profile | 1.5 h (in rats) | Not specified | [1] |

| Compound 4 | Not specified | 13.2 h | 31.1% | [1] |

| Compound B1 | Acceptable PK properties | Not specified | Not specified | [8] |

| Compound 16 | Favorable pharmacokinetic properties | Not specified | Not specified | [7] |

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising class of novel antituberculosis agents. Their potent activity against drug-resistant strains, coupled with a novel mechanism of action targeting bacterial energy metabolism, makes them attractive candidates for further development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on preclinical and clinical development of the most promising leads from this class, with the ultimate goal of delivering a new, effective, and safer treatment for tuberculosis. The clinical candidate Telacebec (Q203) exemplifies the potential of this class of compounds.[9] Further exploration of this chemical space is warranted to expand the arsenal of drugs available to combat the global threat of tuberculosis.

References

- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]

- 3. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. syntheses-and-studies-of-deuterated-imdiazo-1-2-a-pyridine-3-carboxamides-with-potent-anti-tuberculosis-activity-and-improved-metabolic-properties - Ask this paper | Bohrium [bohrium.com]

In vitro antimycobacterial activity of "Antituberculosis agent-6"

An In-depth Technical Guide on the In Vitro Antimycobacterial Activity of Antituberculosis Agent-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in vitro antimycobacterial activity of the compound identified as "this compound". This agent, a novel oxetanyl-quinoline derivative, has demonstrated potent inhibitory effects against Mycobacterium tuberculosis. This guide consolidates key quantitative data, details the experimental methodologies used for its evaluation, and visualizes its proposed mechanism of action and the workflow for its activity assessment. The information herein is derived from the peer-reviewed publication: "Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents" published in ACS Omega in 2022.

"this compound" corresponds to compound 9g from this study, chemically identified as 8-fluoro-3-(3-fluoro-2-(3-((4-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline . The primary finding of note is its significant activity against the H37Rv strain of Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.49 μM.[1]

Quantitative Data Presentation

The in vitro antimicrobial activity of this compound (9g) and its structural analogs (9a-i) was evaluated against a panel of mycobacteria, Gram-positive bacteria, Gram-negative bacteria, and fungi. The MIC values, representing the lowest concentration of the compound that inhibits visible growth, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives (9a-i)

| Compound ID | M. tuberculosis H37Rv (μM) | A. niger (μM) | P. mirabilis (μM) | B. subtilis (μM) |

| 9a | 57.73 | 31.25 | 62.5 | 31.25 |

| 9b | 12.23 | 62.5 | 62.5 | >1000 |

| 9c | 11.96 | >1000 | 62.5 | >1000 |

| 9d | 11.45 | 62.5 | 62.5 | >1000 |

| 9e | 27.29 | 62.5 | 31.25 | >1000 |

| 9f | 6.81 | 62.5 | 15.62 | >1000 |

| 9g (Agent-6) | 3.49 | 62.5 | >1000 | >1000 |

| 9h | 4.15 | 62.5 | 31.25 | >1000 |

| 9i | 3.41 | 62.5 | >1000 | >1000 |

| Isoniazid | 10.93 | N/A | N/A | N/A |

| Pyrazinamide | 25.38 | N/A | N/A | N/A |

| Streptomycin | N/A | N/A | 15.62 | 7.81 |

| Fluconazole | N/A | 31.25 | N/A | N/A |

Data sourced from ACS Omega 2022, 7, 47096–47107.[2][3] N/A indicates data not applicable or not provided in the source.

Experimental Protocols

The determination of antimycobacterial activity was conducted using a standardized colorimetric method, the MTT assay.

Antimycobacterial Susceptibility Testing: MTT Assay

The Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This method measures the metabolic activity of bacterial cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5]

Protocol:

-

Inoculum Preparation:

-

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.5% glycerol.

-

The bacterial culture is incubated at 37°C until it reaches the mid-logarithmic growth phase (approximately 0.5-0.8 OD at 600 nm).[6]

-

The culture is then diluted to a standardized concentration (e.g., 0.01 OD₆₀₀ or adjusted to a 0.5 McFarland standard) to be used as the inoculum.[6][7]

-

-

Assay Plate Preparation:

-

The assay is performed in sterile 96-well microtiter plates.

-

Test compounds (e.g., this compound) are serially diluted in 7H9 broth to achieve a range of final concentrations to be tested.

-

100 µL of each compound dilution is added to the appropriate wells.

-

Control wells are included: a drug-free control (inoculum + broth), a sterility control (broth only), and wells for standard drugs (e.g., Isoniazid).

-

-

Inoculation and Incubation:

-

100 µL of the prepared bacterial inoculum is added to each test and drug-free control well.

-

The plates are sealed and incubated at 37°C in a humidified incubator for a period of 5-7 days.

-

-

MTT Addition and Formazan Development:

-

Following incubation, 25-30 µL of a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.[6]

-

The plates are re-incubated at 37°C for 4-6 hours to allow for the metabolic conversion of MTT to formazan by viable bacteria.

-

-

Result Determination:

-

After the second incubation, a solubilizing agent (e.g., 150 µL of an acidified SDS-DMF solution or DMSO) is added to each well to dissolve the purple formazan crystals.[6]

-

The plate is shaken on an orbital shaker for 15-30 minutes to ensure complete dissolution.

-

The absorbance is read using a microplate spectrophotometer at a wavelength of 570-590 nm.

-

The MIC is defined as the lowest concentration of the compound that shows a significant reduction (typically ≥90%) in absorbance compared to the drug-free control well, indicating inhibition of metabolic activity.

-

Visualizations

Proposed Mechanism of Action

In silico molecular docking studies from the source publication suggest that this compound and its analogs may act by inhibiting ATP synthase.[2][3] This enzyme is critical for energy production in M. tuberculosis, making it a validated drug target. The diagram below illustrates this proposed inhibitory relationship.

Caption: Proposed inhibition of mycobacterial ATP synthase by this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps of the MTT assay used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Caption: Workflow diagram for the M. tuberculosis MTT-based MIC assay.

References

- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Direct Colorimetric MTT Assay for Rapid Detection of Rifampicin and Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target of Antituberculosis Agent-6 in Mycobacterium tuberculosis: A Technical Guide

For Immediate Release

A Deep Dive into the Molecular Target and Mechanism of Action of a Novel Antituberculosis Agent Derived from Vetiveria zizanioides

This technical guide provides an in-depth exploration of the target identification of "Antituberculosis agent-6," a term describing the potent antimycobacterial activity of extracts and active compounds from the plant Vetiveria zizanioides. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis. Herein, we detail the molecular target, experimental validation, and the underlying mechanism of action of key bioactive compounds.

Recent investigations into the hexane fraction of Vetiveria zizanioides roots have identified two tricyclic sesquiterpenes, khusenic acid and khusimol, as potent inhibitors of Mycobacterium tuberculosis.[1][2] Further molecular studies have pinpointed the bacterial DNA gyrase as the primary target of these compounds.[1][2] DNA gyrase, a type II topoisomerase, is an essential enzyme in M. tuberculosis responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

Quantitative Analysis of DNA Gyrase Inhibition

The inhibitory activity of khusenic acid and khusimol against M. tuberculosis DNA gyrase has been quantified through in vitro supercoiling assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The results demonstrate a significant inhibitory effect, positioning these natural products as promising candidates for novel anti-TB drug development.

| Compound | Target Enzyme | M. tuberculosis Strain | Assay Type | Key Findings |

| Khusenic acid | DNA gyrase | H37Rv | In vitro DNA gyrase inhibition | Two times more active than nalidixic acid.[1][2] |

| Khusimol | DNA gyrase | H37Rv | In vitro DNA gyrase inhibition | Equally active as nalidixic acid.[1][2] |

Experimental Protocols

The identification and validation of DNA gyrase as the target for khusenic acid and khusimol involved a combination of computational and in vitro experimental approaches.

In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction of khusenic acid and khusimol with the subunits of M. tuberculosis DNA gyrase.

-

Methodology:

-

The three-dimensional structures of khusenic acid and khusimol were generated and optimized.

-

The crystal structure of M. tuberculosis DNA gyrase was obtained from a protein data bank.

-

Molecular docking simulations were performed to predict the binding modes and estimate the binding energies of the compounds within the active site of the DNA gyrase subunits.

-

Analysis of the docked complexes revealed key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compounds and amino acid residues of the enzyme.

-

In Vitro DNA Gyrase Supercoiling Assay

-

Objective: To experimentally determine the inhibitory effect of khusenic acid and khusimol on the supercoiling activity of M. tuberculosis DNA gyrase.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed pBR322 DNA (substrate), M. tuberculosis DNA gyrase, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, ATP).

-

Inhibitor Addition: Varying concentrations of khusenic acid or khusimol (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 1 hour) to allow the DNA gyrase to perform its supercoiling function.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry.

-

IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

Caption: Inhibition of M. tuberculosis DNA gyrase by active compounds.

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

References

Preliminary Toxicity Screening of "Antituberculosis agent-6": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. "Antituberculosis agent-6" is not a universally recognized nomenclature for a specific clinical agent. The data and protocols presented herein are based on publicly available information for an antimycobacterial and antifungal compound designated as such in limited sources and should be considered illustrative for a novel antituberculosis candidate. Further rigorous, compound-specific toxicological evaluation is imperative for any new chemical entity.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel antituberculosis agents. "this compound" has been identified as a potent antimycobacterial compound with a minimum inhibitory concentration (MIC) of 3.49 μM against M. tuberculosis.[1] This technical guide outlines a framework for the preliminary toxicity screening of this and similar novel antituberculosis candidates, providing essential experimental protocols and data presentation structures to guide early-stage drug development.

Quantitative Toxicity Data Summary

A comprehensive preliminary toxicity assessment involves determining the cytotoxic and other adverse effects of a compound across various biological systems. The following table summarizes key in vitro and in vivo toxicity data points that should be established for a novel antituberculosis agent.

| Parameter | Assay | Test System | Result | Reference |

| In Vitro Cytotoxicity | ||||

| IC50 | MTT/XTT Assay | Human embryonic kidney cells (HEK293) | TBD | TBD |

| IC50 | MTT/XTT Assay | Human hepatocarcinoma cells (HepG2) | TBD | TBD |

| IC50 | MTT/XTT Assay | Human lung adenocarcinoma cells (A549) | TBD | TBD |

| In Vitro Genotoxicity | ||||

| Mutagenicity | Ames Test | Salmonella typhimurium strains | TBD | TBD |

| Clastogenicity | Micronucleus Test | Chinese Hamster Ovary (CHO) cells | TBD | TBD |

| In Vivo Acute Toxicity | ||||

| LD50 | Acute Oral Toxicity | Murine model (e.g., BALB/c mice) | TBD | TBD |

| Maximum Tolerated Dose (MTD) | Dose Range Finding Study | Murine model (e.g., BALB/c mice) | TBD | TBD |

| Organ-Specific Toxicity | ||||

| Hepatotoxicity Markers | Serum ALT/AST Levels | Murine model | TBD | TBD |

| Nephrotoxicity Markers | Serum BUN/Creatinine Levels | Murine model | TBD | TBD |

TBD: To be determined through experimental evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of toxicity data. The following sections provide methodologies for key preliminary toxicity screening assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" in various human cell lines.

Methodology:

-

Cell Culture: Culture HEK293, HepG2, and A549 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of "this compound" in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of "this compound" in a murine model.

Methodology:

-

Animal Model: Use healthy, young adult female BALB/c mice, acclimatized for at least one week before the experiment.

-

Dosing: Administer "this compound" orally via gavage. The starting dose should be based on in vitro cytotoxicity data. In the up-and-down procedure, the dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal.

-

Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and any signs of distress) continuously for the first 4 hours after dosing, and then daily for 14 days.

-

Body Weight: Record the body weight of each animal before dosing and daily thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., AOT425StatPgm). The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.

Visualizations: Workflows and Pathways

Experimental Workflow for Preliminary Toxicity Screening

Caption: Workflow for the preliminary toxicity screening of a novel antituberculosis agent.

Potential Signaling Pathway for Drug-Induced Hepatotoxicity

Many antituberculosis drugs are known to cause hepatotoxicity.[2][3][4] The following diagram illustrates a generalized signaling pathway for drug-induced liver injury, a critical aspect to consider for any new antituberculosis candidate.

Caption: A generalized pathway of drug-induced hepatocellular injury.

Conclusion

The preliminary toxicity screening of "this compound" and other novel antituberculosis candidates is a critical step in the drug development pipeline. A systematic approach, employing a battery of in vitro and in vivo assays, is essential to characterize the safety profile of these compounds. The data generated from these studies will inform the decision-making process for further preclinical and clinical development, ultimately contributing to the discovery of safer and more effective treatments for tuberculosis.

References

Novel Scaffolds for Antitubercular Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of new therapeutic agents with novel mechanisms of action.[1][2][3] This technical guide provides a comprehensive overview of promising new chemical scaffolds in the antitubercular drug discovery pipeline, detailing their mechanisms of action, quantitative activity, and the experimental protocols for their evaluation.

Novel Chemical Scaffolds and Their Molecular Targets

A diverse range of chemical scaffolds are currently under investigation, targeting various essential pathways in M. tuberculosis. These can be broadly categorized by their molecular targets.

Cell Wall Synthesis Inhibitors

The complex and unique cell wall of Mtb is a well-established and highly successful target for antitubercular drugs.[4] Several novel scaffolds inhibit key enzymes involved in the biosynthesis of essential cell wall components like mycolic acids and arabinogalactan.

-

DprE1 Inhibitors: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the arabinogalactan synthesis pathway.[4]

-

Dinitrobenzamides: This class of compounds has shown potent activity against Mtb.[4][5] Structure-activity relationship (SAR) studies have highlighted the importance of a terminal aromatic moiety and the linker type for their bioactivity.[4]

-

3,5-dinitrophenyl 1,2,4-triazoles: The 3,5-dinitrophenyl fragment is crucial for the anti-TB activity of these compounds.[1]

-

-

InhA Inhibitors: Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3][6]

-

MmpL3 Inhibitors: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter of trehalose monomycolate, a precursor of mycolic acids.

Protein Synthesis and Other Metabolic Pathway Inhibitors

-

RNA Polymerase (RNAP) Inhibitors:

-

Na-aroyl-N-aryl-phenylalaninamides (AAPs): These non-rifampicin-related compounds potently and selectively inhibit Mtb RNAP.[1]

-

-

Energy Metabolism Inhibitors (QcrB): The cytochrome bcc complex (QcrB) is a critical component of the electron transport chain involved in ATP synthesis.[10]

-

Other Targets:

-

Spiroisoxazolines (SMARt-420): These molecules act by binding to the transcriptional repressor EthR, which in turn stimulates the expression of EthA, an enzyme that activates the prodrug ethionamide.[1]

-

Indazole Sulfonamides (GSK3011724A): Identified from phenotypic screening, the exact mechanism of this class is still under investigation.[1]

-

Stilbenes: Novel stilbene scaffolds have been identified as inhibitors of the nucleoid-associated protein HU.[11]

-

Quinoxalines: This versatile scaffold has shown a broad spectrum of pharmacological activities, including promising antimycobacterial effects.[12]

-

2-Aminooxazoles: These compounds are being explored as isosteres of the 2-aminothiazole nucleus, a common fragment in bioactive molecules.

-

Quantitative Data on Novel Antitubercular Scaffolds

The following tables summarize the in vitro activity of some of the most promising novel scaffolds against M. tuberculosis H37Rv and other strains.

Table 1: DprE1 and InhA Inhibitors

| Scaffold Class | Compound Example | Target | MIC (µg/mL) | MIC (µM) | Reference |

| Dinitrobenzamides | c2, d1, d2 | DprE1 | 0.031 | - | [4] |

| Coumarin Hydrazone Oximes | Compound 41 | InhA | 0.78 | 0.021 | [6] |

| Indolylhydrazones | - | InhA | 4 | 0.0140 | [6] |

Table 2: Energy Metabolism and Protein Synthesis Inhibitors

| Scaffold Class | Compound Example | Target | MIC (µg/mL) | MIC (µM) | Reference |

| Pyrazolo[1,5-a]pyridine-3-carboxamide | TB47 | QcrB | - | - | [1] |

| Imidazo[2,1-b]thiazole-5-carboxamides | - | QcrB | - | <0.01 | [1] |

| Indazole Sulfonamide | GSK3011724A | Unknown | - | 0.8 | [1] |

Table 3: Scaffolds Identified from Phenotypic and Intracellular Screens

| Scaffold Class | Compound Example | Activity Type | IC50 (µM) | Reference |

| Benzene Amide Ethers | Compound 6 | Intracellular | - | [7] |

| Phenylthioureas | - | Intracellular & Extracellular | 0.30 - 1.3 | [9] |

| Phenyl Pyrazoles | Compound 19 | Intracellular | 2.9 | [7] |

| Thiophene Carboxamides | Compounds 26, 27, 29 | Intracellular | < 5 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the screening and evaluation of novel antitubercular compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The EUCAST reference method for M. tuberculosis is broth microdilution.[2][6][13]

Broth Microdilution Method (EUCAST Reference)

-

Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[2]

-

Inoculum Preparation:

-

Plate Preparation:

-

Incubation: Incubate the plate at 36 ± 1°C.[2]

-

Reading:

Microplate Alamar Blue Assay (MABA) - A Rapid Alternative

-

Plate Setup: Prepare the 96-well plate with compounds and inoculum as described for the broth microdilution method.[7]

-

Addition of Alamar Blue: Add a 10% (v/v) solution of Alamar Blue to each well.[14]

-

Re-incubation: Incubate for another 24 hours.[7]

-

Reading: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[3]

Intracellular Activity Assay

This assay assesses the ability of a compound to inhibit the growth of Mtb within macrophages.

-

Cell Culture:

-

Infection:

-

Compound Treatment: Add the test compounds at various concentrations to the infected cells.

-

Incubation: Incubate the plates for 4-5 days.[8]

-

Quantification of Bacterial Growth:

-

Luciferase Assay: Lyse the cells and measure the luminescence, which correlates with the number of viable bacteria.[8]

-

GFP Assay: Use high-content imaging to quantify the fluorescence within the cells.[8]

-

Colony Forming Unit (CFU) Counting: Lyse the cells and plate serial dilutions of the lysate on Middlebrook 7H11 agar. Count the colonies after 3-4 weeks of incubation.[14]

-

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

MTT Assay

-

Cell Seeding: Seed a mammalian cell line (e.g., HepG2 or the same macrophage line used for the intracellular assay) in a 96-well plate.[4]

-

Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.[3]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[4]

-

Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

-

Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[4]

Visualizing Pathways and Workflows

Signaling Pathways

Caption: Key enzymes in the mycolic acid biosynthesis pathway targeted by novel scaffolds.

Caption: Inhibition of the essential enzyme DprE1 in the arabinogalactan synthesis pathway.

Experimental Workflows

Caption: A typical workflow for the in vitro screening and prioritization of new antitubercular compounds.

Conclusion and Future Directions

The field of antitubercular drug discovery is dynamic, with numerous novel scaffolds showing promise in preclinical development. The shift towards targeting novel pathways and the use of sophisticated screening platforms, including intracellular assays, are accelerating the identification of potent and less toxic drug candidates. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring combination therapies to combat drug resistance and shorten treatment duration. The integration of computational methods, such as in silico screening and scaffold hopping, will also be instrumental in the rational design of the next generation of antitubercular drugs.[10]

References

- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 4. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold [mdpi.com]

- 6. EUCAST: Reference Method [eucast.org]

- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antitubercular Agents Targeting Non-Replicating Persistent Mycobacterium tuberculosis

A Note on "Antituberculosis agent-6" (ATA-6): The designation "this compound" (ATA-6) does not correspond to a standardized or universally recognized specific therapeutic agent in current scientific literature. The term likely originates from publications that are part of a series, such as "Anti-tubercular agents. Part 6," which describe the synthesis and evaluation of a particular class of compounds. This guide will therefore focus on the broader and more critical topic of agents with demonstrated or potential efficacy against non-replicating persistent Mycobacterium tuberculosis (M. tuberculosis), a key challenge in tuberculosis therapy.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the strategies and methodologies for targeting the persistent, non-replicating state of M. tuberculosis.

The Challenge of Non-Replicating Persistent M. tuberculosis

A significant hurdle in the effective treatment of tuberculosis is the ability of M. tuberculosis to enter a non-replicating persistent state, also referred to as dormancy. This state is characterized by reduced metabolic activity and cell division, which renders the bacteria phenotypically resistant to many conventional antitubercular drugs that target processes in actively growing bacteria.[1][2][3] These persistent bacteria are a major cause of the long duration of tuberculosis therapy and the potential for disease relapse.[4]

Models to study this persistent state often involve simulating the conditions believed to exist within the host granuloma, such as hypoxia (low oxygen), nutrient starvation, and acidic pH.[1][5][6][7][8][9]

Therapeutic Agents with Activity Against Non-Replicating M. tuberculosis

Several compounds, including existing and investigational drugs, have shown activity against non-replicating M. tuberculosis. The following tables summarize the quantitative data available for some of these agents.

Table 1: Activity of Selected Drugs Against Non-Replicating M. tuberculosis in a Streptomycin-Depleted Model

| Drug | Concentration (µg/mL) | Log10 CFU Reduction (after 7 days) | Condition |

| Isoniazid | 0.1 | ~0 | Non-replicating |

| Isoniazid | 0.1 | ~2.5 | Replicating |

| Rifampin | 1 | >3 | Non-replicating |

| Rifampin | 1 | >3 | Replicating |

| Moxifloxacin | 1 | ~3 | Non-replicating |

| Moxifloxacin | 1 | >3 | Replicating |

| PA-824 (Pretomanid) | 1 | ~3.5 | Non-replicating |

| PA-824 (Pretomanid) | 1 | ~2 | Replicating |

| TMC207 (Bedaquiline) | 1 | ~1.5 | Non-replicating |

| TMC207 (Bedaquiline) | 1 | ~2 | Replicating |

Source: Adapted from studies on a streptomycin-dependent strain of M. tuberculosis where withdrawal of streptomycin induces a non-replicating state.[2]

Table 2: Activity of Bedaquiline-Containing Regimen in an in vivo Model

| Treatment Regimen | Time to Organ CFU Clearance (weeks) | Relapse Post-Treatment |

| Standard Regimen | 14 | Observed |

| Bedaquiline-containing Regimen | 8 | None |

Source: This study highlights the potential of bedaquiline in eradicating persistent M. tuberculosis and preventing relapse in a murine model.[4]

Experimental Protocols for Studying Non-Replicating Persistent M. tuberculosis

A variety of in vitro models have been developed to mimic the non-replicating state of M. tuberculosis.

The Wayne Model of Hypoxia

This model simulates the gradual depletion of oxygen that M. tuberculosis likely encounters in the host granuloma.

-

Protocol:

-

M. tuberculosis is inoculated into a sealed tube with a limited headspace of air.

-

The bacteria are grown with slow stirring to allow for gradual oxygen consumption.

-

This leads to the establishment of a non-replicating persistent state.

-

The activity of antimicrobial agents can then be evaluated by determining the number of viable bacteria (CFU/mL) over time.[1][5]

-

Nutrient Starvation Model

This model mimics the nutrient-poor environment of the granuloma.

-

Protocol:

-

Mid-log phase M. tuberculosis cultures are washed and resuspended in a nutrient-deprived medium, such as phosphate-buffered saline (PBS) with a surfactant to prevent clumping.

-

The culture is incubated for an extended period to induce a non-replicating state.

-

Compounds are added, and their bactericidal activity is assessed by CFU counting at various time points.[7]

-

Multiple-Stress Model

This approach combines several stress factors to more accurately reflect the granulomatous environment.

-

Protocol:

-

M. tuberculosis is cultured in a low-nutrient medium at an acidic pH (e.g., pH 5.0).

-

The culture is incubated in a low oxygen and high carbon dioxide atmosphere (e.g., 5% O₂, 10% CO₂).

-

This combination of stresses induces a non-replicating state against which compounds can be tested.[1]

-

Signaling Pathways and the Role of ESAT-6

The Early Secreted Antigenic Target of 6-kDa (ESAT-6) is a key virulence factor of M. tuberculosis that plays a role in the host immune response and may contribute to the establishment of persistence. Understanding the signaling pathways affected by ESAT-6 provides potential targets for host-directed therapies.

ESAT-6 can modulate host cell signaling to the advantage of the bacterium. For instance, it can inhibit T-cell interferon-gamma (IFN-γ) production through the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11] Additionally, ESAT-6 can stimulate macrophages to produce interleukin-6 (IL-6) through the activation of STAT3.[12] It has also been shown to induce the expression of interleukin-8 (IL-8) in lung epithelial cells via pathways involving reactive oxygen species and protein kinases.[13]

Diagrams of Key Signaling Pathways

Below are Graphviz diagrams illustrating some of the signaling pathways influenced by ESAT-6.

Caption: ESAT-6 inhibits IFN-γ production via p38 MAPK.

Caption: ESAT-6 stimulates IL-6 production through STAT3.

Experimental Workflow for Assessing Compound Activity

The following diagram outlines a general workflow for screening compounds against non-replicating M. tuberculosis.

Caption: Workflow for testing compounds on non-replicating Mtb.

Conclusion

Targeting non-replicating persistent M. tuberculosis is essential for developing shorter, more effective tuberculosis treatment regimens and reducing the risk of relapse. While "this compound" is not a specific entity, the ongoing research into various classes of compounds and the elucidation of bacterial and host pathways involved in persistence are providing new avenues for drug discovery. The experimental models and a deeper understanding of virulence factors like ESAT-6 are critical tools in this endeavor. Future efforts should focus on identifying and developing agents with potent bactericidal activity against these persistent bacterial populations.

References

- 1. Targeting Non-Replicating Mycobacterium tuberculosis and Latent Infection: Alternatives and Perspectives (Mini-Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capreomycin is active against non-replicating M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hypoxic Non-replicating Persistent Mycobacterium tuberculosis Develops Thickened Outer Layer That Helps in Restricting Rifampicin Entry [frontiersin.org]

- 9. Selective Killing of Nonreplicating Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early Secreted Antigenic Target of 6- kD Protein of Mycobacterium tuberculosis Primes Dendritic Cells to Stimulate Th17 and Inhibit Th1 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mycobacterium tuberculosis Early Secreted Antigenic Target of 6 kDa Inhibits T Cell Interferon-γ Production through the p38 Mitogen-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Secreted Antigenic Target of 6-kDa of Mycobacterium tuberculosis Stimulates IL-6 Production by Macrophages through Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Early Secreted Antigenic Target of 6 kDa (ESAT-6) Protein of Mycobacterium tuberculosis Induces Interleukin-8 (IL-8) Expression in Lung Epithelial Cells via Protein Kinase Signaling and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of a Novel Antituberculosis Agent

Introduction

The designation "Antituberculosis agent-6" does not correspond to a universally recognized, specific chemical entity in publicly available scientific literature. It may refer to a compound within a specific research program or publication series. A notable publication series is titled "Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones," which describes potent compounds against Mycobacterium tuberculosis.

Given this ambiguity, this document provides a detailed, representative protocol for the laboratory-scale synthesis of a potent, novel antituberculosis agent based on a well-documented procedure for benzimidazole derivatives.[1] Benzimidazoles are a class of heterocyclic compounds that have shown significant promise in the development of new anti-TB drugs.[1][2][3][4][5] The following protocol is adapted from a published multi-step synthesis of novel benzimidazole derivatives that exhibit high activity against M. tuberculosis H37Rv and isoniazid-resistant strains.[1]

This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and biological activity of the target benzimidazole derivatives.

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Solvent | Conditions | Product | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | Ethyl-4-fluoro-3-nitrobenzoate, N-(2-aminoethyl)piperazine, DIPEA | Dichloromethane | Room Temperature, Overnight | Compound 2 | Not specified |

| 2 | Nitro Group Reduction | Compound 2 , Ammonium formate, 10% Pd/C | Ethanol | Reflux | Compound 3 | Not specified |

| 3 | Benzimidazole Ring Formation | Compound 3 , Various sodium bisulfite adducts | DMF | 90°C, 24-48 hours | Compounds 5a-g | 63-90 |

Table 2: Antimycobacterial Activity of Synthesized Benzimidazole Derivatives

| Compound | R Group (at position 2) | MIC (μM) vs. MTB-H37Rv | MIC (μM) vs. INHR-MTB |

| 5b | 4-Fluorophenyl | < 0.2 | > 50 |

| 5d | 4-(Trifluoromethyl)phenyl | < 0.2 | > 50 |

| 5g | 4-(5-(4-Fluorophenyl)pyridin-3-yl)phenyl | 0.112 | 6.12 |

| Isoniazid | (Standard) | 0.68 | > 50 |

MIC: Minimum Inhibitory Concentration; MTB-H37Rv: Mycobacterium tuberculosis H37Rv strain; INHR-MTB: Isoniazid-Resistant Mycobacterium tuberculosis. Data adapted from published studies.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of novel benzimidazole derivatives with potent antitubercular activity.

Materials and Equipment

-

Chemicals: Ethyl-4-fluoro-3-nitrobenzoate, N-(2-aminoethyl)piperazine, N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM), Sodium carbonate (Na₂CO₃), Ammonium formate, Palladium on carbon (10% Pd/C), Ethanol, Dimethylformamide (DMF), Ethyl acetate, Sodium sulfate (Na₂SO₄), various aldehydes (for bisulfite adducts), Sodium bisulfite. All chemicals should be of analytical grade or higher.

-

Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, Celite 545, standard laboratory glassware, nitrogen gas supply.

Step 1: Synthesis of Ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate (Compound 2)

-

To a solution of Ethyl-4-fluoro-3-nitrobenzoate (1 ) (0.5 g, 2.34 mmol) in dichloromethane (10 mL), add N-(2-aminoethyl)piperazine (0.15 mL, 1.16 mmol) and N,N-diisopropylethylamine (DIPEA) (0.49 mL, 2.78 mmol).[1]

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water (2 x 10 mL) and 10% aqueous Na₂CO₃ solution (10 mL).[1]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure using a rotary evaporator to obtain compound 2 .

Step 2: Synthesis of Ethyl 3-amino-4-(4-(2-((2-amino-4-(ethoxycarbonyl)phenyl)amino)ethyl)piperazin-1-yl)benzoate (Compound 3)

-

In a round-bottom flask, combine compound 2 (0.486 g, 1 mmol), ammonium formate (0.378 g, 6 mmol), and 10% Palladium on carbon (50 mg) in ethanol (10 mL).[1]

-

Reflux the mixture. The completion of the reaction is indicated by the solution turning colorless.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite 545 to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to yield the crude product, compound 3 . This product is typically used in the next step without further purification.

Step 3: General Procedure for the Synthesis of 2-Substituted Benzimidazole Derivatives (Compounds 5a-g)

-

Dissolve the diamine intermediate 3 (1 mmol) and the desired aldehyde-sodium bisulfite adduct (4 ) (1.5 mmol) in DMF (5 mL).

-

Stir the reaction mixture at 90°C under a nitrogen atmosphere for 24-48 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and dilute it with ethyl acetate (25 mL).

-

Wash the organic solution with water (3 x 10 mL).

-

Collect the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford the final 2-substituted benzimidazole derivatives 5a-g . The yields for these compounds are reported to be in the range of 63-90%.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the multi-step synthesis process for the novel benzimidazole derivatives.

Caption: Multi-step synthesis workflow.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a key finding from the structure-activity relationship studies of these benzimidazole derivatives, highlighting the importance of specific substituents for potent activity.

Caption: Impact of substituents on activity.

References

- 1. Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Determination of Minimum Inhib Inhibitory Concentration (MIC) of Antituberculosis agent-6 in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of new antituberculosis agents. A critical step in the preclinical evaluation of a new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of a novel compound, "Antituberculosis agent-6," against M. tuberculosis using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[1][2][3][4]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against the reference strain M. tuberculosis H37Rv (ATCC 27294) and a panel of clinical isolates. For comparison, MIC values for first-line antitubercular drugs are also included.

| Compound | M. tuberculosis Strain | MIC (µg/mL) |

| This compound | H37Rv (ATCC 27294) | 0.25 |

| This compound | Clinical Isolate 1 (Drug-Susceptible) | 0.25 |

| This compound | Clinical Isolate 2 (MDR) | 16 |

| This compound | Clinical Isolate 3 (XDR) | >64 |

| Isoniazid | H37Rv (ATCC 27294) | 0.03 - 0.12[1][2] |

| Rifampicin | H37Rv (ATCC 27294) | 0.06 - 0.25 |

| Ethambutol | H37Rv (ATCC 27294) | 0.5 - 2.0 |

| Pyrazinamide | H37Rv (ATCC 27294) | 16 - 64 |

Experimental Protocols

Principle of the Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents against M. tuberculosis.[1][2][3][4][5] This method involves preparing two-fold serial dilutions of the test compound (this compound) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. tuberculosis. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.

Materials and Reagents

-

Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294 and clinical isolates)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Glycerol

-

Sterile distilled water

-

This compound (and other control drugs)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

Sterile 96-well U-shaped bottom microtiter plates with lids

-

Sterile glass beads (3-5 mm)

-

McFarland 0.5 turbidity standard

-

Sterile tubes for dilutions

-

Pipettes and sterile tips

-

Biosafety cabinet (Class II or III)

-

Incubator at 36 ± 1°C

-

Inverted mirror for reading plates

Preparation of Media and Reagents

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.

-

Stock Solution of this compound: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% and does not affect bacterial growth.

Inoculum Preparation

-

Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed (typically 3-4 weeks).

-

Transfer several colonies into a sterile tube containing 3-5 mL of sterile water and glass beads.

-

Vortex vigorously for 1-2 minutes to break up clumps and obtain a homogenous suspension.

-

Allow the large particles to settle for 30 minutes.

-

Transfer the supernatant (bacterial suspension) to a new sterile tube.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile water. This corresponds to approximately 1 x 10⁷ CFU/mL.[1][2]

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.[1][2]

Assay Procedure (Broth Microdilution)

-

Dispense 100 µL of complete Middlebrook 7H9 broth into all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the first well of each row.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well, and so on, down to the 10th well. Discard 100 µL from the 10th well. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

-

Inoculate all wells, except the sterility control (well 12), with 100 µL of the prepared M. tuberculosis inoculum (1 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

-

Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container.

-

Incubate the plate at 36 ± 1°C.

-

Reading of results is performed when visible growth is clearly seen in the 1:100 diluted growth control (inoculum of 10³ CFU/mL), which is typically between 14 and 21 days.[1][2]

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria, as observed using an inverted mirror.[1][2]

Visualizations

Experimental Workflow

Caption: Workflow for MIC Determination of this compound.

Example Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The following diagram illustrates a common mechanism of action for antitubercular drugs, such as isoniazid, which involves the inhibition of mycolic acid synthesis. The precise mechanism of "this compound" would need to be determined through further studies.

Caption: Example Mechanism: Inhibition of Mycolic Acid Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EUCAST: Reference Method [eucast.org]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Efficacy Testing of Antituberculosis Agent-6 in a Murine Model

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Purpose: This document provides a comprehensive protocol for evaluating the in vivo efficacy of a novel therapeutic candidate, "Antituberculosis agent-6" (ATA-6), using a well-established murine model of chronic tuberculosis (TB).

Introduction: The development of new antituberculosis drugs is critical to combat the global threat of Mycobacterium tuberculosis (Mtb), especially with the rise of multidrug-resistant (MDR) strains.[1] Preclinical evaluation in animal models is a crucial step in the drug development pipeline, providing essential data on a compound's efficacy, pharmacokinetics, and safety before human trials.[2] The mouse model is the most widely used small animal model for this purpose due to its cost-effectiveness, the availability of immunological reagents, and the ability to create reproducible infections that mimic aspects of human TB.[3][4]

This protocol details the low-dose aerosol infection model in BALB/c mice, which establishes a chronic, persistent infection suitable for assessing the bactericidal and sterilizing activity of new drug candidates.[5] Key endpoints for efficacy evaluation include the reduction in bacterial burden (Colony Forming Units, CFU) in the lungs and spleen, survival analysis, and histopathological assessment of lung tissue.[6][7][8]

Experimental Design and Workflow

A typical efficacy study involves infecting mice with Mtb via aerosol, allowing the infection to establish, and then administering the test agent over a defined period.[5] The efficacy of ATA-6 is compared against a vehicle control (negative control) and a standard-of-care drug like isoniazid (INH) (positive control).

References

- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Antituberculosis Agent-6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and in vivo evaluation of "Antituberculosis agent-6," a novel antimycobacterial compound. Given that specific physicochemical properties of this agent are not publicly available, this guide outlines a systematic approach to formulation development and in vivo efficacy testing applicable to new chemical entities with potential antitubercular activity, particularly those with presumed poor aqueous solubility.

Compound Information:

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Molecular Formula | C27H20F2N2O3 | [1] |

| CAS Number | 2874263-72-4 | [1] |

| In Vitro Activity | MIC of 3.49 μM against M. tuberculosis | [1] |

| Predicted Absorption | High gastrointestinal (GI) absorption | [1] |

Part 1: Pre-formulation Studies

Prior to in vivo studies, a thorough characterization of the physicochemical properties of this compound is crucial for developing a stable and bioavailable formulation.

Objective: To determine the solubility, pH-solubility profile, pKa, and lipophilicity (Log P) of this compound.

Protocol 1: Solubility and pH-Solubility Profile

-

Materials: this compound, a series of buffers (pH 2.0, 4.5, 6.8, 7.4), organic solvents (e.g., DMSO, ethanol, PEG 400), purified water, shaker incubator, HPLC system.

-

Procedure:

-

Add an excess amount of this compound to vials containing each buffer and solvent.

-

Incubate the vials at a controlled temperature (e.g., 25°C and 37°C) with constant shaking for 24-48 hours to reach equilibrium.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate mobile phase.

-

Quantify the concentration of the dissolved agent using a validated HPLC method.

-

Record the solubility in mg/mL or µg/mL.

-

Protocol 2: Log P Determination

-

Materials: this compound, n-octanol, phosphate buffer (pH 7.4).

-

Procedure:

-

Prepare a solution of this compound in the phosphate buffer.

-

Add an equal volume of n-octanol to the solution.

-

Vigorously mix the two phases for a set period (e.g., 1 hour) to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in both the aqueous and n-octanol phases using HPLC.

-

Calculate the Log P value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Data Presentation: Hypothetical Physicochemical Properties of this compound

| Parameter | Hypothetical Value | Implication for Formulation |

| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Poorly water-soluble; requires solubilization techniques.[2][3] |

| Solubility in PEG 400 | 50 mg/mL | PEG 400 can be used as a co-solvent.[2] |

| Solubility in DMSO | > 100 mg/mL | Suitable for in vitro stock solutions, but use in vivo should be limited due to potential toxicity. |

| pKa | 8.5 (weak base) | Solubility may be enhanced at lower pH.[2] |

| Log P | 4.2 | High lipophilicity; may have good permeability but poor solubility (BCS Class II candidate).[4] |

Part 2: Formulation Development for In Vivo Oral Administration

Based on the pre-formulation data suggesting poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for oral administration in animal models.[5][6]

Protocol 3: Preparation of a Nanosuspension

Particle size reduction can significantly increase the dissolution rate of poorly soluble drugs.[3]

-

Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer or bead mill.

-

Procedure:

-

Prepare a 1% (w/v) solution of the stabilizer in purified water.

-

Disperse this compound in the stabilizer solution to create a pre-suspension.

-

Process the pre-suspension through a high-pressure homogenizer or a bead mill until the desired particle size (typically < 300 nm) is achieved.[3]

-

Characterize the nanosuspension for particle size, zeta potential, and drug content.

-

Protocol 4: Preparation of a Co-solvent-based Formulation

-

Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), water for injection.

-

Procedure:

-

Dissolve this compound in PEG 400 with gentle heating and stirring if necessary.

-

Add Propylene glycol and mix thoroughly.

-

Slowly add water for injection to the desired final concentration, ensuring the drug remains in solution.

-

Visually inspect for any precipitation.

-

Protocol 5: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Lipid-based formulations like SEDDS can improve the oral absorption of lipophilic drugs.[4][5]

-

Materials: this compound, oil phase (e.g., Labrafac PG), surfactant (e.g., Kolliphor RH 40), co-surfactant (e.g., Transcutol HP).[2]

-

Procedure:

-

Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

-

Heat the mixture to approximately 40°C and mix until a homogenous isotropic mixture is formed.

-

Add this compound to the mixture and stir until completely dissolved.

-

To test the self-emulsification properties, add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.

-

Data Presentation: Example Formulations for In Vivo Studies

| Formulation Type | Component | Concentration (% w/w) | Purpose |

| Nanosuspension | This compound | 2.0 | Active Pharmaceutical Ingredient |

| Poloxamer 188 | 1.0 | Stabilizer | |

| Water | 97.0 | Vehicle | |

| Co-solvent Solution | This compound | 1.0 | Active Pharmaceutical Ingredient |

| PEG 400 | 40.0 | Primary Solvent/Solubilizer | |

| Propylene Glycol | 10.0 | Co-solvent | |

| Water | 49.0 | Vehicle | |

| SEDDS | This compound | 5.0 | Active Pharmaceutical Ingredient |

| Labrafac PG | 30.0 | Oil Phase | |

| Kolliphor RH 40 | 45.0 | Surfactant | |

| Transcutol HP | 20.0 | Co-surfactant/Solubilizer |

Part 3: In Vivo Efficacy Evaluation in a Mouse Model

The murine model of tuberculosis is a standard for preclinical evaluation of new drug candidates.[7][8]

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs and spleens of Mycobacterium tuberculosis-infected mice.

Protocol 6: Murine Aerosol Infection and Treatment

-

Animals: C57BL/6 or BALB/c mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee.[9]

-

Infection:

-

Culture M. tuberculosis H37Rv to mid-log phase.

-

Infect mice with a low-dose aerosol infection to deliver approximately 100-200 bacteria to the lungs.

-

Confirm bacterial implantation in a subset of mice 24 hours post-infection.

-

-

Treatment:

-

Allow the infection to establish for 2-3 weeks.

-

Randomly assign mice to treatment groups.

-

Administer the formulated this compound daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).[8]

-

-

Endpoint Analysis:

-

At the end of the treatment period, humanely euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

-

Express the data as log10 CFU per organ.

-

Data Presentation: Hypothetical In Vivo Efficacy Study Design

| Group | Treatment | Dose (mg/kg) | Route | Frequency | N (mice/group) |

| 1 | Vehicle Control | - | Oral | Daily | 8 |

| 2 | This compound | 25 | Oral | Daily | 8 |

| 3 | This compound | 100 | Oral | Daily | 8 |

| 4 | Isoniazid (Positive Control) | 25 | Oral | Daily | 8 |

Part 4: Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of this compound is yet to be elucidated, many antitubercular drugs target essential pathways in M. tuberculosis. A common target is the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[10][11]

Common Antitubercular Drug Targets:

-

Mycolic Acid Synthesis: Inhibited by drugs like isoniazid.[10][11]

-

RNA Synthesis: Inhibited by rifampicin, which targets the RNA polymerase.[12]

-

DNA Gyrase: Targeted by fluoroquinolones.[13]

-

Protein Synthesis: Aminoglycosides like streptomycin bind to the 30S ribosomal subunit.[10][11]

-

Energy Metabolism: Bedaquiline targets the ATP synthase proton pump.[12]

Further studies, such as whole-genome sequencing of resistant mutants or biochemical assays with purified enzymes, would be required to identify the specific target of this compound.

Visualizations

Caption: Workflow for formulation development of a new antitubercular agent.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. future4200.com [future4200.com]

- 7. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 9. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. unisciencepub.com [unisciencepub.com]

- 13. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols: Pharmacokinetic Profiling of "Antituberculosis Agent-6" in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective treatment of tuberculosis (TB) is challenged by the prolonged duration of therapy and the emergence of drug-resistant strains of Mycobacterium tuberculosis. The development of new antitubercular agents with favorable pharmacokinetic (PK) properties is crucial for shortening treatment regimens and improving patient outcomes. "Antituberculosis Agent-6" (ATA-6) is a novel investigational compound with potent in vitro activity against M. tuberculosis. This document provides detailed application notes and protocols for the preclinical pharmacokinetic profiling of ATA-6 in various animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of the PK profile is essential for dose selection and prediction of clinical efficacy.[1][2][3][4][5]

Data Presentation: Pharmacokinetic Parameters of ATA-6

The following tables summarize the pharmacokinetic parameters of ATA-6 following single-dose administration in different preclinical species. These values are essential for interspecies scaling and prediction of human pharmacokinetics.[6]